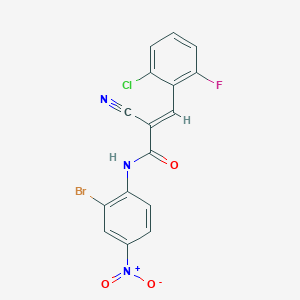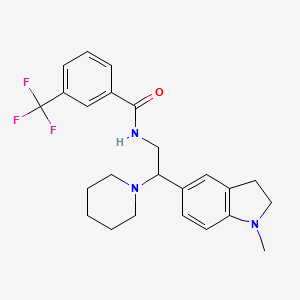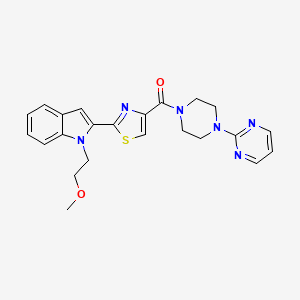
(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule This compound is notable for its multi-functional groups, including an indole, thiazole, and piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves multiple steps:
Indole Functionalization: : The first step involves the functionalization of the indole ring with a 2-methoxyethyl group. This can be achieved using a Friedel-Crafts alkylation reaction.
Thiazole Ring Formation: : Next, the thiazole ring is synthesized via a Hantzsch thiazole synthesis, which typically requires α-haloketones and thioamides.
Piperazine Derivatization: : The pyrimidin-2-yl group is introduced to the piperazine ring through nucleophilic aromatic substitution.
Coupling Reaction: : The final compound is formed through a coupling reaction between the indole-thiazole intermediate and the piperazine derivative under suitable conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to maximize yield and purity. Continuous flow synthesis could be employed for improved efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily on the methoxyethyl side chain, yielding aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed on the thiazole ring, leading to dihydrothiazole derivatives.
Substitution: : The compound can also undergo nucleophilic or electrophilic substitution reactions, particularly on the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide) in acidic conditions.
Reduction: : Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: : Conditions involve bases or acids like NaOH or HCl and various nucleophiles/electrophiles.
Major Products
Oxidation leads to the formation of methoxyacetaldehyde or methoxyacetic acid.
Reduction results in dihydrothiazole derivatives.
Substitution reactions yield a wide range of substituted derivatives depending on the substituents used.
Applications De Recherche Scientifique
Chemistry: : This compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development. Biology : It serves as a molecular probe to study biological processes and receptor interactions due to its multiple functional groups. Medicine Industry : Used in the development of new materials with specific properties, such as enhanced conductivity or selective binding capabilities.
Mécanisme D'action
The compound interacts with various molecular targets due to its multiple functional groups:
Indole Moiety: : Binds to tryptophan-binding sites, impacting serotonin receptors.
Thiazole Ring: : Involved in coordination with metal ions, affecting metalloprotein functions.
Piperazine Ring: : Engages in hydrogen bonding and van der Waals interactions, influencing receptor activity.
Comparaison Avec Des Composés Similaires
Compared to other indole-based compounds, (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone stands out due to its unique combination of indole, thiazole, and piperazine rings. This combination provides a broader range of chemical reactivity and biological interactions.
Similar Compounds Include:
(2-(1H-Indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
(2-(1-(2-Ethoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
These compounds share structural similarities but differ in their side chains and substitutions, which in turn affect their reactivity and application profiles.
Hope that helps!
Propriétés
IUPAC Name |
[2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-31-14-13-29-19-6-3-2-5-17(19)15-20(29)21-26-18(16-32-21)22(30)27-9-11-28(12-10-27)23-24-7-4-8-25-23/h2-8,15-16H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQBWVBMGMSZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-({[(2-ethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2472180.png)
![N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2472181.png)
![Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B2472184.png)
![ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2472185.png)
![6-Cyano-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2472186.png)
![(E)-4-(Dimethylamino)-N-[[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-enamide](/img/structure/B2472187.png)
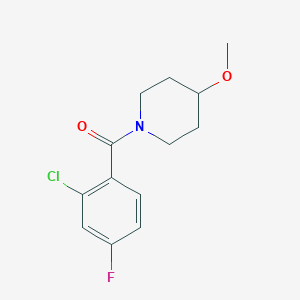
![2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2472190.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)
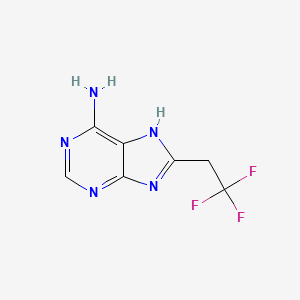
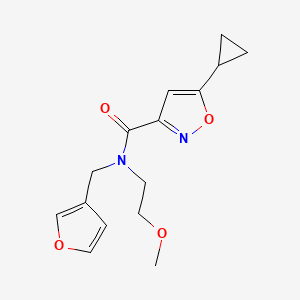
![4-cyano-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride](/img/structure/B2472197.png)
